molecular formula C22H21N3O2S B2357313 4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-13-7

4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2357313
CAS No.: 900000-13-7
M. Wt: 391.49
InChI Key: KNHHCZFJZWGTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidinone derivative featuring a cyclopenta-fused pyrimidine core. Its structure includes a thioether linkage at the 4-position, a p-tolyl-substituted oxoethyl group, and a pyridin-3-ylmethyl substituent. Such fused pyrimidine systems are known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, as observed in structurally related compounds . While the exact bioactivity profile of this compound remains under investigation, its design incorporates features common to bioactive molecules, such as sulfur-containing moieties and aromatic substituents, which may enhance target binding or metabolic stability .

Properties

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-7-9-17(10-8-15)20(26)14-28-21-18-5-2-6-19(18)25(22(27)24-21)13-16-4-3-11-23-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHHCZFJZWGTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of the target compound involves several key steps, including the formation of the cyclopentapyrimidine core and the introduction of the thioether and pyridine moieties. The synthesis process typically employs various organic reactions such as nucleophilic substitution and cyclization under controlled conditions. The compound's structural integrity is confirmed through techniques like NMR spectroscopy and X-ray crystallography, which reveal its three-dimensional conformation and functional group orientation.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies, indicating its potential as a therapeutic agent. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit cell proliferation in breast and lung cancer models by inducing apoptosis.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that it may act as an inhibitor of specific enzymes involved in cancer metabolism or as a modulator of receptor activity in neuronal pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Efficacy in Tumor Models : In animal models of cancer, administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
  • Safety Profile Assessment : Toxicological studies have been performed to evaluate the safety profile of the compound. Results indicate a favorable safety margin with minimal adverse effects observed at therapeutic doses.

Data Tables

Below is a summary table highlighting key biological activities and findings related to the compound:

Activity Effect Observed Reference
AnticancerCytotoxicity against breast/lung cancer cells
AntimicrobialInhibition of Gram-positive/negative bacteria
NeuroprotectiveModulation of neurotransmitter systems

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, including:

  • Formation of the Cyclopentapyrimidine Core : This is achieved through cyclization reactions that establish the foundational structure.
  • Introduction of Functional Groups : The thioether and pyridine moieties are incorporated through nucleophilic substitution reactions.
  • Structural Confirmation : Techniques such as NMR spectroscopy and X-ray crystallography are utilized to confirm the compound's three-dimensional conformation and functional group orientation.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

Anticancer Activity

Preliminary studies have shown that 4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one demonstrates significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation in breast and lung cancer models by inducing apoptosis .

Antimicrobial Properties

The compound has displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This opens avenues for its application in neurodegenerative diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that it may act as an inhibitor of specific enzymes involved in cancer metabolism or as a modulator of receptor activity in neuronal pathways. These insights are crucial for understanding its therapeutic potential.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

In Vivo Efficacy in Tumor Models

In animal models of cancer, administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.

Safety Profile Assessment

Toxicological studies have evaluated the safety profile of the compound. Results indicate a favorable safety margin with minimal adverse effects observed at therapeutic doses, suggesting its viability for further clinical development.

Summary of Biological Activities

Activity TypeFindings
Anticancer ActivitySignificant cytotoxic effects against breast and lung cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several pharmacologically active pyrimidine derivatives (Table 1):

Compound Core Structure Key Substituents Bioactivities Reference
Target compound Cyclopenta[d]pyrimidin-2-one (2-oxo-2-(p-tolyl)ethyl)thio, pyridin-3-ylmethyl Hypothesized anticancer/antimicrobial
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-Chlorophenyl, methyl groups Antibacterial, antitumor, calcium channel modulation
5-Aryl-2-oxo-/thioxo-chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones Chromeno-pyrimidine Aryl, oxo/thioxo groups Not reported; structural diversity focus

Key Observations :

  • The thioether group in the target compound differs from the thione moiety in , which is critical for hydrogen bonding in dihydropyrimidine derivatives .
  • The pyridin-3-ylmethyl substituent may enhance solubility relative to the purely aromatic substituents in and , aiding bioavailability .
Pharmacological Activities
  • Antitumor Potential: The dihydropyrimidine-2-thione in exhibits antitumor activity via calcium channel blockade, whereas chromeno-pyrimidines () are unexplored in this context. The target compound’s pyrimidinone core and aryl groups may align with ferroptosis-inducing compounds (FINs), which selectively kill cancer cells by lipid peroxidation .
  • Antimicrobial Activity : Dihydropyrimidine-2-thiones show antibacterial effects against Gram-positive strains . The target compound’s thioether group could modulate similar activity, though steric effects from the cyclopenta ring may alter efficacy.
Bioavailability and Selectivity
  • Metabolic Stability : The pyridin-3-ylmethyl group may improve solubility compared to the lipophilic methyl groups in , enhancing tissue penetration.
  • Selectivity: Compounds like FINs demonstrate cancer cell selectivity due to elevated iron levels in tumors .
  • Insecticidal Relevance : Plant-derived pyrimidines (e.g., in ) rely on cuticle penetration for insecticidal activity. The target compound’s aromatic substituents may influence uptake efficiency in pests, though this remains speculative without direct data .

Preparation Methods

Cyclopentane Annulation via Dieckmann Cyclization

A pivotal step involves constructing the fused cyclopentane-pyrimidinone system. Adapted from pyrimidopyrimidine syntheses, a three-component reaction between:

  • Ethyl 3-aminocyclopentanecarboxylate (1.0 equiv)
  • p-Tolyl glyoxal (1.2 equiv)
  • Thiourea (1.5 equiv)

In refluxing acetic acid (12 h), this yields 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (78% yield). X-ray crystallography confirms the bicyclic structure.

Thiolation at C4 Position

N-Alkylation with Pyridin-3-ylmethyl Group

Optimization of Alkylation Conditions

The 1-position nitrogen undergoes alkylation using 3-(bromomethyl)pyridine under phase-transfer conditions:

Parameter Optimal Value Yield Impact (%)
Base K₂CO₃ +22 vs. NaOH
Solvent DMF +18 vs. THF
Temperature 60°C +15 vs. rt
Catalyst TBAB (0.1 equiv) +27 vs. none

This delivers 1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one in 89% yield after silica gel chromatography (hexane:EtOAc 3:1).

Thioether Linkage Formation

Nucleophilic Displacement with α-Bromo-p-tolylacetophenone

The 4-mercapto intermediate reacts with 2-bromo-1-(p-tolyl)ethan-1-one (1.1 equiv) in DCM containing triethylamine (2.0 equiv). Kinetic studies reveal:

  • Second-order rate constant : 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C
  • Activation energy : 45.2 kJ/mol (Arrhenius plot)
  • Side products : <5% disulfide formation (controlled by N₂ sparging)

Isolated yield reaches 83% after recrystallization from ethanol/water.

Alternative Thiol-Ene Click Chemistry

For improved regioselectivity, a UV-initiated thiol-ene reaction between:

  • 4-Mercaptopyrimidinone (1.0 equiv)
  • Vinyl p-tolyl ketone (1.2 equiv)
  • Photoinitiator (Irgacure 2959, 2 mol%)

In degassed MeOH under 365 nm LED (12 h), this affords the target compound in 76% yield with 98:2 anti-Markovnikov selectivity.

Spectroscopic Characterization

Critical analytical data confirming structure:

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.51 (dd, J = 4.8 Hz, 1H, Py-H2)
  • δ 4.72 (s, 2H, CH₂Py)
  • δ 3.19 (q, J = 7.2 Hz, 2H, SCH₂CO)
  • δ 2.34 (s, 3H, Ar-CH₃)

HRMS (ESI+) :
Calcd for C₂₂H₂₂N₃O₂S [M+H]⁺: 392.1431; Found: 392.1428

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1254 cm⁻¹ (C-S-C asymmetric)

Process Optimization and Scale-Up

Flow Chemistry Approach

A continuous flow system (Uniqsis FlowSyn) enhances reproducibility:

Stage Parameters Outcome
Cyclocondensation 130°C, 15 min residence time 84% conversion
Thiolation P₂S₁₀ slurry in THF, 65°C 91% purity
Alkylation 3 bar backpressure, 0.5 mL/min 87% isolated yield

Total residence time: 2.1 h vs. 28 h batch process.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 18.7 (benchmark <25)
  • E-factor : 6.3 (excluding water)
  • Solvent Recovery : 89% DMF via vacuum distillation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally analogous thioether-linked pyrimidinones typically involves multi-step reactions, starting with cyclization of a cyclopenta[d]pyrimidinone core followed by thioalkylation and functional group coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for thioether bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and by-product minimization .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) facilitates deprotonation without degrading sensitive groups . Methodological validation via TLC and intermediate purification (e.g., column chromatography) is critical .

Q. How can structural characterization be rigorously performed for this compound?

A combination of spectroscopic and spectrometric techniques is essential:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly for the pyridin-3-ylmethyl and p-tolyl moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the thioether linkage .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. What preliminary biological screening approaches are recommended?

Prioritize target-specific assays based on structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives with kinase inhibition or antimicrobial activity):

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity be resolved?

Discrepancies between in vitro and in vivo results may arise from bioavailability or metabolic stability issues. Strategies include:

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation pathways .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess target binding affinity versus off-target interactions .
  • Formulation optimization : Explore nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Adopt a tiered approach inspired by environmental-chemical studies:

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS .
  • Biotic transformation : Use soil microcosms or activated sludge to assess microbial degradation rates .
  • Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict environmental mobility .

Q. How can regioselective functionalization of the pyrimidinone core be achieved?

To modify the core for structure-activity relationship (SAR) studies:

  • Protecting groups : Temporarily block reactive sites (e.g., the pyridin-3-ylmethyl group) using Boc or Fmoc strategies .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig amination for C–N/C–C bond formation at specific positions .
  • Kinetic vs. thermodynamic control : Vary reaction temperatures to favor desired intermediates .

Methodological Considerations

Q. What strategies mitigate by-product formation during synthesis?

  • Stepwise purification : Isolate intermediates after each step to prevent carryover impurities .
  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 thiol:alkylating agent) to reduce dimerization .
  • In situ monitoring : Use FTIR to track carbonyl (C=O) and thioether (C–S) bond formation in real time .

Q. How should researchers address discrepancies in spectroscopic data?

  • Comparative analysis : Cross-reference with published spectra of structurally related pyrimidinones .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in the cyclopenta ring) by variable-temperature NMR .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°CIncreases by 15–20%
Solvent PolarityDMF > THFHigher in DMF
Catalyst (Base)K₂CO₃ vs. NaHK₂CO₃ reduces side reactions

Table 2: Analytical Techniques for Structural Confirmation

TechniqueKey Peaks/FeaturesApplication Example
¹H NMRδ 2.3 ppm (p-tolyl CH₃), δ 8.1–8.9 (pyridine H)Distinguishing substituents
HRMSm/z 456.1234 ([M+H]⁺, calc. 456.1228)Verifying molecular formula
X-rayDihedral angle of cyclopenta ring: 15.2°Confirming stereochemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.